Cas no 2168154-20-7 (2-amino-2-(3-hydroxycyclopentyl)acetic acid)

2-アミノ-2-(3-ヒドロキシシクロペンチル)酢酸は、シクロペンチル基にヒドロキシル基とアミノ基が結合した特異な構造を持つ有機化合物です。この化合物は、キラル中心を有するため光学異性体が存在し、医薬品中間体や生化学研究における有用な構築ブロックとして注目されています。3位のヒドロキシル基はさらなる修飾が可能であり、分子の多様な誘導体化が可能です。カルボキシル基とアミノ基を併せ持つ両性イオン性質から、生体適合性材料への応用も期待されます。特にペプチド模倣体や酵素阻害剤の設計において、その剛直なシクロペンチル骨格が立体選択的反応の制御に寄与します。

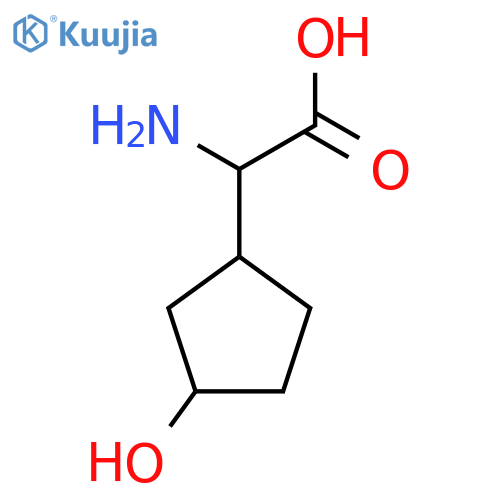

2168154-20-7 structure

商品名:2-amino-2-(3-hydroxycyclopentyl)acetic acid

2-amino-2-(3-hydroxycyclopentyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(3-hydroxycyclopentyl)acetic acid

- EN300-1073116

- 2168154-20-7

-

- インチ: 1S/C7H13NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4-6,9H,1-3,8H2,(H,10,11)

- InChIKey: KROZPXKEDZCGIV-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C(C(=O)O)N)C1

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.9

2-amino-2-(3-hydroxycyclopentyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1073116-10.0g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 10g |

$10375.0 | 2023-05-25 | ||

| Enamine | EN300-1073116-0.1g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 0.1g |

$2019.0 | 2023-10-28 | |

| Enamine | EN300-1073116-10g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 10g |

$9859.0 | 2023-10-28 | |

| Enamine | EN300-1073116-0.05g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 0.05g |

$1927.0 | 2023-10-28 | |

| Enamine | EN300-1073116-0.5g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 0.5g |

$2202.0 | 2023-10-28 | |

| Enamine | EN300-1073116-5g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 5g |

$6650.0 | 2023-10-28 | |

| Enamine | EN300-1073116-1g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 1g |

$2294.0 | 2023-10-28 | |

| Enamine | EN300-1073116-2.5g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 2.5g |

$4495.0 | 2023-10-28 | |

| Enamine | EN300-1073116-5.0g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 5g |

$6996.0 | 2023-05-25 | ||

| Enamine | EN300-1073116-0.25g |

2-amino-2-(3-hydroxycyclopentyl)acetic acid |

2168154-20-7 | 95% | 0.25g |

$2110.0 | 2023-10-28 |

2-amino-2-(3-hydroxycyclopentyl)acetic acid 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2168154-20-7 (2-amino-2-(3-hydroxycyclopentyl)acetic acid) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 249916-07-2(Borreriagenin)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬